molecular formula C10H10FNOS B1407752 3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde CAS No. 1774893-70-7

3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde

Cat. No.: B1407752
CAS No.: 1774893-70-7
M. Wt: 211.26 g/mol
InChI Key: UBNALWLWDJNZSX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with thiazolidine. One common method includes the use of a catalyst such as β-cyclodextrin-SO3H in water, which provides a greener and more efficient pathway . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as toluene, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Fluoro-4-(thiazolidin-3-yl)benzoic acid.

    Reduction: 3-Fluoro-4-(thiazolidin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazolidine ring and the fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(thiazolidin-3-yl)benzoic acid
  • 3-Fluoro-4-(thiazolidin-3-yl)benzyl alcohol
  • 3-Fluoro-4-(thiazolidin-3-yl)benzylamine

Uniqueness

Compared to its analogs, 3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for further functionalization. The fluorine atom also enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-fluoro-4-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNOS/c11-9-5-8(6-13)1-2-10(9)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNALWLWDJNZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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